Ethyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
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Overview
Description
Ethyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by its unique structure, which includes a hydroxyl group and an ethyl ester group attached to a tetrahydronaphthalene core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of naphthalene using nickel catalysts. The reaction is carried out under high pressure and temperature conditions to achieve the desired hydrogenation .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar hydrogenation techniques. The process involves the use of large-scale hydrogenation reactors and efficient catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
Ethyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A simpler derivative without the hydroxyl and ester groups.
6-Ethyltetralin: Similar structure but lacks the hydroxyl group.
1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene: Contains two hydroxyl groups instead of one
Uniqueness
Ethyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is unique due to the presence of both a hydroxyl group and an ethyl ester group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .
Properties
CAS No. |
101637-69-8 |
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Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
ethyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-2-16-13(15)11-4-3-10-8-12(14)6-5-9(10)7-11/h5-6,8,11,14H,2-4,7H2,1H3 |
InChI Key |
DMNMLCQJTXQYMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)C=CC(=C2)O |
Origin of Product |
United States |
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